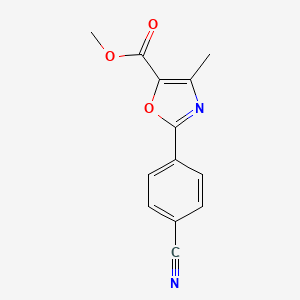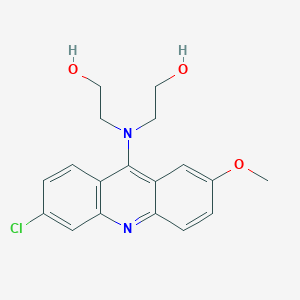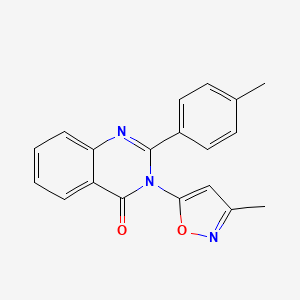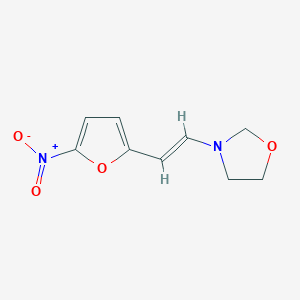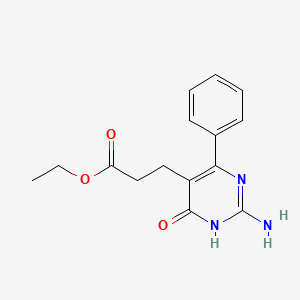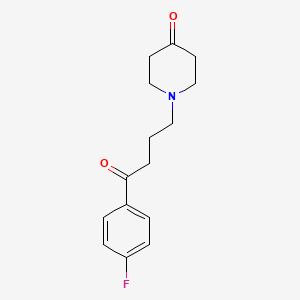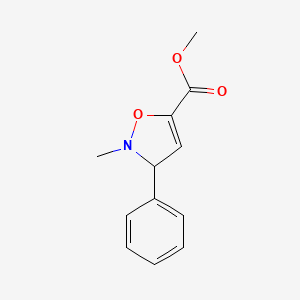![molecular formula C21H22N2O B12914780 6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline CAS No. 89707-55-1](/img/structure/B12914780.png)
6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a piperidine ring attached to the isoquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would typically include steps such as purification through column chromatography and crystallization to obtain the pure compound. The choice of solvents and reagents is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound of 6-methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline.
Piperidine: A six-membered ring containing one nitrogen atom, which is part of the structure of the compound.
Uniqueness
6-Methyl-1-phenyl-3-(piperidin-3-yloxy)isoquinoline is unique due to the presence of both the isoquinoline and piperidine rings, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89707-55-1 |
|---|---|
Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-methyl-1-phenyl-3-piperidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-15-9-10-19-17(12-15)13-20(24-18-8-5-11-22-14-18)23-21(19)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,18,22H,5,8,11,14H2,1H3 |
InChI Key |
HPFINIDFIQCDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


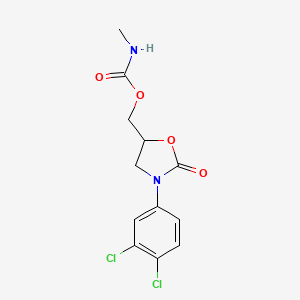
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
